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Compound of Interest

Compound Name: Pulrodemstat

Cat. No.: B3324279

An Objective Analysis of a Novel Epigenetic Modifier Against Established Treatment Regimens
in Hematologic Malignancies

Pulrodemstat (formerly CC-90011), a potent and reversible inhibitor of Lysine-Specific
Demethylase 1 (LSD1), is an investigational epigenetic modifier showing promise in preclinical
models of acute myeloid leukemia (AML) and other hematologic malignancies. This guide
provides a comprehensive comparison of pulrodemstat with the current standard-of-care
chemotherapies for AML and myelodysplastic syndromes (MDS), focusing on their
mechanisms of action, available preclinical and clinical data, and experimental protocols.

While direct head-to-head clinical trial data comparing pulrodemstat to standard-of-care
chemotherapy is not yet publicly available, this guide synthesizes the existing information to
provide a valuable resource for researchers, scientists, and drug development professionals.
The clinical trial NCT04748848, which was designed to evaluate pulrodemstat in combination
with venetoclax and azacitidine for AML, was terminated due to a change in business
objectives, and no results have been posted.[1]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of pulrodemstat and standard-of-care
chemotherapies for AML and MDS.
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Table 1: Comparison of Pulrodemstat and Standard-of-Care Chemotherapy for Acute Myeloid

Leukemia (AML)

Feature

Pulrodemstat (CC-90011)

Standard-of-Care: "7+3"
Induction Chemotherapy

Mechanism of Action

Reversible inhibitor of Lysine-
Specific Demethylase 1
(LSD1), an epigenetic enzyme.
This leads to increased histone
methylation, expression of
tumor suppressor genes, and
induction of myeloid

differentiation.[2]

Cytarabine: A pyrimidine
analog that inhibits DNA
polymerase, leading to
termination of DNA synthesis
and apoptosis. Daunorubicin:
An anthracycline that
intercalates into DNA, inhibits
topoisomerase I, and
generates free radicals,
causing DNA damage and cell
death.

] DNA Polymerase,
Primary Molecular Target(s) KDM1A/LSD1[?] )
Topoisomerase II, DNA
Mode of Administration Oral[3] Intravenous infusion[4]

Reported Preclinical Efficacy

Potent anti-proliferative activity
in AML cell lines.[3]

Well-established cytotoxic

effects against AML blasts.

Key Reported Side Effects

(from clinical trials in various

Thrombocytopenia (on-target

effect), neutropenia, fatigue.[3]

Myelosuppression
(neutropenia,
thrombocytopenia, anemia),

mucositis, nausea, vomiting,

cancers) [5] ) o )
cardiotoxicity (with
anthracyclines).
Investigational (Phase 1/2 )
Status Established standard of care

clinical trials)

Table 2: Comparison of Pulrodemstat and Standard-of-Care for Myelodysplastic Syndromes

(MDS)
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Feature

Pulrodemstat (CC-90011)

Standard-of-Care:
Hypomethylating Agents

Mechanism of Action

Reversible inhibitor of LSD1,
leading to altered gene
expression and differentiation

of malignant cells.[2]

Azacitidine/Decitabine:
Nucleoside analogs that
incorporate into DNA and RNA,
inhibiting DNA
methyltransferases (DNMTS).
This leads to DNA
hypomethylation and re-
expression of silenced tumor

suppressor genes.

_ DNA Methyltransferases
Primary Molecular Target(s) KDM1A/LSD1[?]
(DNMT1, DNMT3A, DNMT3B)
o ] Subcutaneous or intravenous
Mode of Administration Oral[3]

injection[6]

Reported Preclinical Efficacy

Limited specific data for MDS
models. Inferred activity based
on AML data.

Demonstrated ability to
improve hematopoiesis and
delay progression to AML in

preclinical models.

Key Reported Side Effects

(from clinical trials in various

Thrombocytopenia,

neutropenia, fatigue.[3][5]

Myelosuppression
(neutropenia,

thrombocytopenia, anemia),

cancers) injection site reactions,
nausea, vomiting, fatigue.[6]
Status Investigational Established standard of care

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not available. However, this

section outlines the methodologies used in preclinical studies of LSD1 inhibitors and the design

of a key clinical trial for pulrodemstat.

Preclinical Evaluation of LSD1 Inhibitors in AML
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Cell Line Proliferation Assays:

Cell Lines: A panel of human AML cell lines with diverse genetic backgrounds (e.g., MV4-11,
Kasumi-1, THP-1) are cultured in appropriate media.

Treatment: Cells are treated with increasing concentrations of the LSD1 inhibitor (e.qg.,
pulrodemstat) or standard chemotherapy agents (e.g., cytarabine, daunorubicin) for a
specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine
the potency of each compound.

Colony Formation Assays:

Cells: Primary bone marrow samples from AML patients or AML cell lines are used.

Treatment: Cells are plated in methylcellulose-based medium containing cytokines and
treated with the investigational drug or standard chemotherapy.

Analysis: The number of colonies is counted after a period of incubation (e.g., 14 days) to
assess the impact on the clonogenic potential of AML blasts.[7]

In Vivo Xenograft Models:

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[8][9][10]

Engraftment: Human AML cell lines or patient-derived primary AML cells are injected
intravenously or subcutaneously into the mice.

Treatment: Once leukemia is established, mice are treated with the LSD1 inhibitor
(administered orally or via another appropriate route) or standard chemotherapy.[11]

Efficacy Endpoints: Treatment efficacy is evaluated by monitoring tumor burden (e.g.,
through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow), body
weight, and overall survival.
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Clinical Trial Protocol: NCT04748848 (Terminated)

This Phase 1/2, open-label, multicenter study was designed to evaluate the safety, tolerability,
and preliminary efficacy of pulrodemstat in combination with venetoclax and azacitidine in
patients with relapsed/refractory AML or treatment-naive AML patients not eligible for intensive
therapy.[1]

» Study Design: The trial included a dose-escalation phase to determine the recommended
Phase 2 dose (RP2D) of pulrodemstat in combination with the other agents, followed by a
dose-expansion phase.[11]

» Patient Population: Adult patients with confirmed AML who met specific eligibility criteria.[1]
e Treatment Regimen:

o Pulrodemstat: Administered orally on days 1, 8, and 15 of each 28-day cycle.[11]

o Venetoclax: Administered orally daily.[1]

o Azacitidine: Administered intravenously or subcutaneously on days 1-7 of each cycle.[11]

e Primary Objectives: To evaluate the safety and tolerability of the combination and to
determine the MTD and/or RP2D of pulrodemstat.[11]

e Secondary Objectives: To assess the preliminary efficacy, including complete remission (CR)
rate, overall response rate (ORR), and duration of response.[11]

Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition in AML
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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